REACTION_SMILES
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[Br:13][CH2:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Br:1][c:2]1[cH:3][c:4]([F:10])[c:5]([OH:9])[cH:6][c:7]1[F:8].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[H-:11].[Na+:12].[OH2:21]>>[Br:1][c:2]1[cH:3][c:4]([F:10])[c:5]([O:9][CH2:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cc(F)c(Br)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Fc1cc(OCc2ccccc2)c(F)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |